molecular formula C19H22N4O5S B2696144 5-({4-[(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 2198228-58-7

5-({4-[(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No. B2696144
CAS RN: 2198228-58-7
M. Wt: 418.47
InChI Key: ZZTYVIUKXNYMDD-UHFFFAOYSA-N
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Description

5-({4-[(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one is a useful research compound. Its molecular formula is C19H22N4O5S and its molecular weight is 418.47. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Therapeutic Applications and Mechanistic Insights

Hypoglycemic Agents

Research into benzoic acid derivatives, which share structural similarities with the query compound, highlights their significant hypoglycemic activity. These derivatives, including repaglinide, demonstrate potent effects in managing type 2 diabetes through the modulation of insulin release. The study detailed the structural-activity relationships, revealing that specific modifications can enhance both the activity and the duration of action in vivo (Grell et al., 1998).

Anti-inflammatory and Analgesic Agents

Novel compounds derived from visnaginone and khellinone were investigated for their anti-inflammatory and analgesic properties. The research found that certain derivatives exhibit significant COX-2 inhibitory activity, along with notable analgesic and anti-inflammatory effects. These findings suggest the potential of such structures in developing new therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).

Antitumor and Antibacterial Agents

The synthesis of thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives demonstrated significant antitumor and antibacterial activities. This research underscores the utility of such chemical frameworks in targeting and inhibiting the growth of cancerous cells and bacterial infections, offering a pathway to novel treatments (Hafez et al., 2017).

Antioxidant Properties

Dihydropyridine analogs have been explored for their potent antioxidant capabilities, highlighting the chemical versatility of compounds with similar structural features in combating oxidative stress. The study presents these analogs as promising candidates for treating conditions associated with oxidative damage (Sudhana et al., 2019).

Mechanism of Action

properties

IUPAC Name

5-[4-[(4,5-dimethyl-6-oxopyrimidin-1-yl)methyl]piperidin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O5S/c1-12-13(2)20-11-22(18(12)24)10-14-5-7-23(8-6-14)29(26,27)15-3-4-17-16(9-15)21-19(25)28-17/h3-4,9,11,14H,5-8,10H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZTYVIUKXNYMDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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